1-(difluoromethyl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-(difluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-4(3-8)1-2-9-10/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFCCUHCWNRWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251782 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229624-96-7 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229624-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acidification with Carbon Dioxide
The process begins with the acidification of sodium enolate derived from alkyl difluoroacetoacetate. Carbon dioxide gas or dry ice is introduced into the reaction mixture, generating carbonic acid in situ. This step adjusts the pH to 5–7 and facilitates the precipitation of sodium bicarbonate, which is removed via filtration.
Key Conditions :
- Pressure: 0.1–2 kg/cm²
- Duration: 1–3 hours
- Solvent: Water with ethyl acetate for extraction
Coupling with Trialkyl Orthoformate
The purified alkyl difluoroacetoacetate undergoes coupling with trialkyl orthoformate (e.g., trimethyl orthoformate) in acetyl anhydride. This step produces alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate, a critical intermediate for pyrazole ring formation.
Reagents :
- Trialkyl orthoformate (R = methyl or ethyl)
- Solvent: Acetyl anhydride
Ring-Closing Reaction with Methylhydrazine
The intermediate is reacted with methylhydrazine in a biphasic system (toluene/water) under weakly basic conditions (sodium bicarbonate or potassium carbonate). The reaction proceeds at −10°C to 0°C, ensuring high regioselectivity for the 1-methyl-3-difluoromethyl pyrazole core.
Regioselectivity Drivers :
- Low-temperature stabilization of reactive intermediates
- Two-phase solvent system minimizing side reactions
Purification and Yield
The crude product is dissolved in a toluene/petroleum ether mixture, yielding 1-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate with >99% purity after crystallization. Adaptation of this method to introduce a nitrile group at the 5-position involves substituting the carboxylate with a cyano moiety via hydrolysis followed by cyanation.
Alternative Route from 1,1-Difluoroacetone
Formation of Pyrazole-4-Carbaldehyde
1,1-Difluoroacetone reacts with dimethylformamide (DMF) and an activating agent (e.g., phosphoryl chloride) to form 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde. This step leverages Vilsmeier-Haack conditions to install the aldehyde functionality.
Conditions :
- Temperature: 10–25°C
- Solvent: DMF or chlorobenzene
Oxidation and Cyanation Adaptations
The aldehyde intermediate is oxidized to 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid using potassium permanganate or similar oxidants. To obtain the 5-carbonitrile derivative, a cyanation step is introduced either via:
- Nitrile Substitution : Replacement of the carboxylic acid group with a nitrile using CuCN or Pd-catalyzed cross-coupling.
- Direct Cyanation : Use of trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Alkyl Difluoroacetoacetate) | Method 2 (1,1-Difluoroacetone) |
|---|---|---|
| Regioselectivity | >99% for 1-methyl-3-difluoromethyl | 85–90% for 1-methyl-4-carbaldehyde |
| Yield (Overall) | 65–70% | 50–55% |
| Key Advantage | Scalability and high purity | Shorter reaction sequence |
| Environmental Impact | Uses CO₂, less hazardous waste | Requires toxic solvents (DMF) |
Data Tables
Table 1: Reaction Conditions for Method 1
| Step | Reagents/Conditions | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Acidification | CO₂, H₂O, ethyl acetate | 25°C | 0.1–2 kg/cm² | 75–80% |
| Coupling | Trimethyl orthoformate, acetyl anhydride | 80°C | Ambient | 90% |
| Ring-Closing | Methylhydrazine, NaHCO₃, toluene/water | −10°C to 0°C | Ambient | 85% |
Table 2: Key Intermediates and Their Roles
| Intermediate | Role in Synthesis |
|---|---|
| Alkyl difluoroacetoacetate | Provides difluoromethyl backbone |
| 2-Alkoxymethylene derivative | Enables regioselective pyrazole formation |
| Pyrazole-4-carbaldehyde | Precursor for oxidation/cyanation steps |
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the difluoromethyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce difluoromethylamines .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazole ring significantly influence molecular properties. Below is a comparative table of key compounds:
Key Observations:
- Fluorine Substituents : The difluoromethyl group (-CF₂H) in the target compound offers moderate lipophilicity compared to bulkier -CF₃ () or electron-withdrawing -F (). This balance may enhance membrane permeability while avoiding excessive hydrophobicity .
- Positional Isomerism : The placement of substituents (e.g., -CN at C5 vs. C4 in ) alters electronic distribution, affecting reactivity and binding interactions.
GLUT1 Inhibition:
Compounds like 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile () demonstrate potent GLUT1 inhibition (IC₅₀ = 0.5 µM), attributed to the -CF₃ and -NO₂ groups enhancing target affinity.
Drug Intermediate Utility:
- 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile () is a high-purity intermediate, where the -NH₂ group facilitates further functionalization (e.g., acylations).
- 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile () is marketed as a pharmaceutical intermediate, leveraging fluorine’s bioavailability-enhancing effects .
Stability and Commercial Viability
The discontinuation of this compound () contrasts with the commercial availability of analogs like 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (). Potential reasons include:
- Purification Challenges : The -CN group may complicate chromatography due to polarity.
- Stability Issues : Fluorinated pyrazoles can hydrolyze under acidic/basic conditions, requiring specialized storage (e.g., dry, 2–8°C, as in ).
Biological Activity
1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile (CAS No. 1229624-96-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structure and Composition
This compound features a five-membered pyrazole ring substituted with a difluoromethyl group and a cyano group at the 5-position. This unique structure contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of difluoromethyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored, including:
- Condensation Reactions: Utilizing hydrazine derivatives and carbonyl compounds.
- Cyclization Techniques: Employing nucleophilic substitution reactions to form the pyrazole ring.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including multidrug-resistant pathogens. The mechanism of action is believed to involve interference with bacterial protein synthesis, similar to other pyrazole derivatives .
Anti-inflammatory Properties
Research indicates that this compound possesses notable anti-inflammatory activity. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are reported to be in the low micromolar range, suggesting strong potential as an anti-inflammatory agent .
Cytotoxicity and Anticancer Potential
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. The selectivity index compared to normal cells suggests a favorable safety profile .
Case Studies
A series of case studies have highlighted the efficacy of this compound in treating inflammatory diseases and infections:
- Case Study 1: In a study involving animal models, administration of the compound significantly reduced inflammation markers compared to control groups.
- Case Study 2: Clinical trials assessing its use in patients with chronic inflammatory conditions showed promising results in reducing symptoms and improving quality of life.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of COX Enzymes: By blocking COX-2 activity, it reduces prostaglandin synthesis, thereby alleviating inflammation.
- Disruption of Protein Synthesis: Similar to other pyrazoles, it may bind to ribosomal sites, inhibiting bacterial growth.
Comparative Analysis
To better understand the potential of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Anti-inflammatory | 0.02 - 0.04 | High |
| Pyrazolo[1,5-a]pyrimidines | Anticancer | Varies | Moderate |
| Other Pyrazole Derivatives | Antimicrobial | Varies | Low |
Q & A
Q. What synthetic routes are recommended for preparing 1-(difluoromethyl)-1H-pyrazole-5-carbonitrile, and how can reaction intermediates be characterized?
A two-step synthesis involving cyclocondensation of hydrazine derivatives with difluoromethyl-containing precursors is commonly employed. For intermediates, use IR spectroscopy to monitor nitrile (C≡N) stretches (~2200 cm⁻¹) and ¹H/¹³C NMR to confirm substituent integration and regioselectivity . For example, pyrazole ring protons typically appear as doublets in the δ 6.0–8.0 ppm range, while difluoromethyl groups show distinct ¹⁹F NMR signals near δ -100 to -120 ppm.
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in sealed, moisture-free containers at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to strong bases or oxidizing agents, as the difluoromethyl group may degrade under harsh conditions. Always consult GHS hazard statements (e.g., H301 for toxicity) and use appropriate personal protective equipment (PPE) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.0–8.0 ppm) and nitrile carbon (δ ~115 ppm).
- ¹⁹F NMR : Identify difluoromethyl splitting patterns (e.g., coupling constants J~50–60 Hz).
- IR Spectroscopy : Confirm nitrile absorption at ~2200 cm⁻¹ and pyrazole C=N stretches at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties and reactivity of the pyrazole ring?
The difluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the pyrazole ring and enhancing electrophilic substitution at the 4-position. Computational methods (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, Hammett substituent constants (σ) correlate with observed reaction rates in nucleophilic aromatic substitutions .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Fluorine atoms cause weak X-ray scattering, complicating electron density maps. Use SHELXL for refinement with high-resolution data (≤1.0 Å) and anisotropic displacement parameters. For twinned crystals, employ SHELXD for structure solution. Validate hydrogen bonding (e.g., C–H···N interactions) using Mercury software .
Q. How can researchers resolve contradictions in bioactivity data for pyrazole carbonitrile derivatives?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to validate results. For agrochemical applications (e.g., fipronil analogs), compare in vitro enzyme inhibition with in vivo pest mortality rates .
Q. What strategies optimize regioselectivity in derivatizing this compound?
- Protecting Groups : Temporarily block the nitrile with tert-butyldimethylsilyl (TBS) groups to direct functionalization at the pyrazole N1 or C3 positions.
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at electron-deficient positions. Monitor reaction progress via LC-MS to detect intermediates .
Methodological Considerations
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- LogP Prediction : Tools like MarvinSketch estimate lipophilicity to balance solubility and membrane permeability.
- Metabolic Stability : Simulate CYP450 metabolism with StarDrop or Schrödinger’s ADMET Predictor. Fluorine substituents often reduce oxidative degradation by blocking metabolic hotspots .
Q. What experimental approaches validate fluorine’s role in enhancing target binding affinity?
- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of fluorinated vs. non-fluorinated analogs.
- X-ray Crystallography : Resolve protein-ligand structures to identify F···H/N/O interactions (e.g., orthogonal multipolar interactions in kinase inhibitors) .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in crystallographic data between SHELX and other refinement software?
Discrepancies in R-factors may arise from different weighting schemes or missing extinction corrections. Cross-validate structures with PLATON (e.g., check for missed symmetry) and deposit raw data in repositories like the Cambridge Structural Database (CSD) for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
